molecular formula C17H18FN3O4S B4219747 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide

4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide

Cat. No.: B4219747
M. Wt: 379.4 g/mol
InChI Key: NNTAKJTTYMLUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide: is a complex organic compound characterized by its unique structure, which includes a benzamide group, an ethyl group, and a fluorophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired bonds. One common synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with ethylenediamine to form the intermediate N-ethyl-N-(4-fluorophenyl)sulfonyl glycine , which is then coupled with 4-aminobenzamide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various electrophiles and nucleophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: : The compound can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide: can be compared with other similar compounds, such as 4-({N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzamide and 4-({N-ethyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide . These compounds share similar structural features but differ in the nature of the substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

4-[[2-[ethyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c1-2-21(26(24,25)15-9-5-13(18)6-10-15)11-16(22)20-14-7-3-12(4-8-14)17(19)23/h3-10H,2,11H2,1H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTAKJTTYMLUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide
Reactant of Route 2
Reactant of Route 2
4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide
Reactant of Route 3
Reactant of Route 3
4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide
Reactant of Route 4
Reactant of Route 4
4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide
Reactant of Route 5
Reactant of Route 5
4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide
Reactant of Route 6
Reactant of Route 6
4-({N-ethyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.